molecular formula C11H20ClNO2 B1476817 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one CAS No. 2098078-42-1

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476817
CAS No.: 2098078-42-1
M. Wt: 233.73 g/mol
InChI Key: CNXZXHFRZDCGHO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a chloro group and a piperidine moiety, this compound may exhibit various pharmacological effects, including antimicrobial and anticonvulsant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C13H22ClNO2C_{13}H_{22}ClNO_2 with a molecular weight of 259.77 g/mol. Its structure includes a piperidine ring, which is known for contributing to the biological activity of similar compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their observed activities:

Compound NameStructure HighlightsBiological Activity
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-oneSimilar piperidine core; different alkyl chainAntinociceptive properties
4-Methoxy-N-methylpiperidineLacks chloro substituent; methoxy group presentPotential antidepressant effects
2-Chloro-N-benzylpiperidineBenzyl substitution instead of methoxymethylAntimicrobial activity

These compounds illustrate how variations in substituents can significantly influence biological profiles and applications.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that the compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and seizure activity. Preliminary studies suggest that compounds with similar structures may bind to various biological targets such as enzymes or receptors, warranting further investigation into their pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, which share structural similarities with this compound:

  • Antimicrobial Activity : Research has shown that piperidine derivatives can exhibit antimicrobial properties against various microorganisms. For instance, derivatives like 2-Chloro-N-benzylpiperidine have demonstrated significant activity against bacterial strains, suggesting that similar compounds may also possess such capabilities .
  • Anticonvulsant Effects : Studies on related piperidine compounds indicate potential anticonvulsant activities. For example, certain piperidine derivatives have been evaluated in models of convulsions, showing promise in reducing seizure frequency .
  • Analgesic Properties : The antinociceptive properties of piperidine derivatives have been documented in several studies, indicating a potential for pain relief applications .

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-9(5-7-13)8-15-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZXHFRZDCGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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